N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-3-7-16(8-4-13)20(22)23)18-14-5-9-15(10-6-14)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDAAIFCBBKFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(1,1-dioxothiazinan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The dioxothiazinan ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Formation of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide has been widely used in scientific research due to its thiol-reactive group, which makes it useful in various biochemical assays. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with thiol groups in proteins and enzymes. The thiol-reactive group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide stands out due to its specific combination of a dioxothiazinan ring and a nitrobenzamide group. This unique structure imparts distinct reactivity and potential applications that may not be observed in similar compounds. For example, the presence of the nitro group allows for reduction reactions that can yield amino derivatives, which can be further functionalized for various applications.
Q & A
Q. What are the standard synthesis protocols for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide?
The compound is synthesized via acylation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base. Key steps include:
- Reagent Ratios : Equimolar amounts of amine and acyl chloride (1:1 molar ratio).
- Solvent Selection : Dichloromethane or DMF for optimal solubility.
- Purification : Recrystallization or column chromatography (neutral Al₂O₃) to achieve >90% purity. Monitoring via TLC (Rf ≈ 0.51) ensures reaction completion .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.3 ppm), amide NH (δ 10.2 ppm), and thiazinan S=O groups (δ 3.1–3.5 ppm).
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 374.46).
- IR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (nitro group) validate functional groups .
Q. What common chemical reactions does this compound undergo?
- Reduction : Nitro → amine using H₂/Pd-C or NaBH₄ (yields ~85%).
- Substitution : Electrophilic aromatic substitution at the para-nitro position.
- Hydrolysis : Amide bond cleavage under acidic (HCl) or basic (NaOH) conditions. Reactions require inert atmospheres to prevent oxidation .
Q. How do structural features influence biological activity?
- Thiazinan Ring : Enhances enzyme inhibition (e.g., Factor XIa) via sulfone group interactions.
- Nitro Group : Increases electrophilicity, improving DNA-binding in anticancer assays.
- Benzamide Core : Stabilizes π-π stacking with protein targets .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Solvent Optimization : DMF increases reaction rates vs. dichloromethane but may reduce purity.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield ↑15%).
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side products .
Q. How to resolve contradictions in reported bioactivity data?
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–48 hrs).
- Structural Analogues : Compare with N-(4-chlorobenzamide) derivatives to isolate thiazinan-specific effects.
- Dose-Response Curves : Use IC₅₀ values (e.g., 10–50 µM) to quantify potency discrepancies .
Q. What explains regioselectivity in substitution reactions?
- Electronic Effects : Nitro group deactivates the benzene ring, directing electrophiles to the thiazinan-attached phenyl ring.
- Steric Hindrance : Ortho positions to the amide are less accessible. Confirmed via HPLC tracking of reaction intermediates .
Q. How does stability vary under different storage conditions?
- pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH > 9).
- Thermal Stability : Stable at 25°C for 6 months; decomposition occurs >100°C (TGA data).
- Light Sensitivity : Protect from UV exposure to prevent nitro group reduction .
Q. Can computational methods predict binding modes with biological targets?
- Docking Studies : Use PubChem-derived 3D structures (InChIKey: HIMDYUOANWISBL-UHFFFAOYSA-N) to model interactions with Factor XIa (PDB: 2FD7).
- MD Simulations : Analyze sulfone group hydrogen bonding with Arg234 and Lys192 over 100 ns trajectories .
Q. What advanced techniques validate crystallographic purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
